molecular formula C18H28N2O3 B2564640 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1029938-43-9

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No.: B2564640
CAS No.: 1029938-43-9
M. Wt: 320.433
InChI Key: HMQSMQXURNXLCW-UHFFFAOYSA-N
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Description

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a synthetic small molecule featuring a multi-substituted amide structure, designed for advanced chemical and pharmaceutical research. Compounds within this amide class are of significant interest in medicinal chemistry due to their potential biological activities; related structures have been investigated for anti-inflammatory, antimicrobial, and antiproliferative properties . The molecular structure integrates a 4-ethylphenyl group and a hexylamino side chain, which may influence its hydrophobicity and interaction with biological membranes. Researchers can utilize this compound as a building block in organic synthesis, a candidate for structure-activity relationship (SAR) studies, or a potential pharmacophore in drug discovery projects. Its amide bond, a key feature present in proteins and many bioactive molecules, is known to exhibit resonance, contributing to the molecule's stability . This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled "For Research Use Only" and is not approved for human, veterinary, diagnostic, or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-(4-ethylanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-5-6-7-12-19-16(18(22)23)13-17(21)20-15-10-8-14(4-2)9-11-15/h8-11,16,19H,3-7,12-13H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQSMQXURNXLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with hexylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can be contextualized against related butanoic acid derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Butanoic Acid Derivatives

Compound Name Substituents (Position 4) Substituents (Position 2) Key Properties/Bioactivities Molecular Weight (g/mol) References
This compound (Target) 4-Ethylphenyl (para-substituted) Hexylamino (alkyl chain) High lipophilicity; potential enhanced membrane permeability ~337.4* Inferred
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Acetylphenyl (electron-withdrawing) Methylidene (C=C bond) Anti-inflammatory, antimicrobial; forms O–H⋯O/N–H⋯O hydrogen bonds in crystal lattice 247.25
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenyl (ortho-substituted) None (unsubstituted) Steric hindrance due to ortho-ethyl group; reduced solubility compared to para-substituted analogs 221.25
4-(2-(2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid 2,6-Dimethylphenyl (steric bulk) Oxoethylamino group Increased steric hindrance; potential for altered binding affinity Not specified
4-({6-[(6-chloro-3-{1-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-1H-imidazol-5-yl}-1H-indole-2-carbonyl)oxy]hexyl}amino)-4-oxobutanoic acid Complex aryl and heterocyclic groups Hexyl-linked indole-imidazol moiety High molecular weight (679.57 g/mol); likely niche applications in targeted therapies 679.57

*Estimated based on molecular formula C₁₈H₂₇N₂O₃.

Key Observations

Substituent Effects on Bioactivity: The 4-ethylphenyl group in the target compound (para-substituted) may confer better conformational stability compared to ortho-substituted analogs (e.g., 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid), where steric effects could disrupt hydrogen-bonding networks .

Crystallographic and Solubility Trends: Compounds with hydrogen-bonding groups (e.g., carboxylic acid, amide) exhibit intermolecular interactions (O–H⋯O, N–H⋯O) that stabilize crystal structures . The target compound’s hexyl chain may reduce crystallinity, enhancing solubility in lipid-rich environments. Ortho-substituted derivatives (e.g., 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid) show dihedral angles between aromatic and amide planes (~36°), influencing packing efficiency and melting points .

Synthetic Considerations :

  • The synthesis of analogous compounds (e.g., ) involves reacting activated dihydrofuran diones with aryl amines. The target compound’s synthesis would likely require sequential amidation steps with 4-ethylphenylamine and hexylamine .

Pharmacological Potential: While highlights anti-inflammatory and antimicrobial activities in amide derivatives, the target compound’s hexyl chain may extend its half-life or alter target specificity compared to acetylphenyl or methylidene analogs .

Biological Activity

Overview

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, also known by its CAS number 1029938-43-9, is an organic compound with potential biological activity due to its complex structure that includes both aromatic and aliphatic components. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its possible interactions with biological systems.

  • Molecular Formula : C18H28N2O3
  • Molecular Weight : 320.433 g/mol
  • Structure : The compound features a 4-oxobutanoic acid moiety, which is significant for its acidic properties and potential reactivity in biological systems.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may alter the activity of these targets through binding interactions, which can lead to various biological effects. Detailed studies are still required to elucidate the exact pathways involved.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death. For instance, studies on related naphthoquinone derivatives demonstrated a capacity to reduce cell viability significantly through necrosis and apoptosis mechanisms .
  • Antioxidant Activity : Compounds containing similar structural motifs have been evaluated for their ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

  • Cytotoxicity Assays : A study using derivatives of this compound demonstrated cytotoxic effects in human colon cancer cell lines (HCT116), where the compounds induced significant apoptosis rates correlating with increased levels of pro-apoptotic markers .
  • Pharmacological Evaluation : In a comparative study, derivatives were assessed for their interaction with key cellular pathways, revealing that modifications in the aromatic moiety could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntioxidant ActivityMechanism of Action
This compoundModerateModerateEnzyme/receptor binding
4-((4-Methylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acidHighHighApoptosis induction via ROS modulation
1,4-Naphthoquinone derivativesHighVery HighMitochondrial dysfunction

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